

# Application Note: Mass Spectrometry Analysis of 6-methyl-1H-indazol-5-amine

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## Compound of Interest

Compound Name: 6-methyl-1H-indazol-5-amine

Cat. No.: B1300594

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**6-methyl-1H-indazol-5-amine** is a heterocyclic amine containing an indazole core structure. Compounds with the indazole scaffold are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, including potential as kinase inhibitors. [1] Accurate and reliable analytical methods are essential for the identification, quantification, and metabolic profiling of such compounds. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), offers the high sensitivity and selectivity required for comprehensive analysis in complex matrices.[2][3]

This document provides detailed protocols for the qualitative and quantitative analysis of **6-methyl-1H-indazol-5-amine** using LC-MS. It includes sample preparation procedures, instrumental parameters, and expected mass spectrometry data, including high-resolution mass and fragmentation patterns.

## Compound Information

The fundamental physicochemical properties of **6-methyl-1H-indazol-5-amine** are critical for method development.

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>9</sub> N <sub>3</sub>	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	147.18 g/mol	<a href="#">[4]</a> <a href="#">[6]</a>
Monoisotopic Mass	147.079647 u	<a href="#">[6]</a>
XLogP3	1.2	<a href="#">[6]</a>
Hydrogen Bond Donor Count	2	<a href="#">[5]</a> <a href="#">[6]</a>
Hydrogen Bond Acceptor Count	2	<a href="#">[5]</a> <a href="#">[6]</a>
CAS Number	81115-45-9	<a href="#">[4]</a> <a href="#">[5]</a>

## Experimental Protocols

### 1. Sample Preparation Protocol

Effective sample preparation is crucial to remove interfering substances from the sample matrix, which enhances sensitivity and protects the analytical instrumentation.[\[3\]](#)[\[7\]](#) The following protocol is a general guideline for preparing **6-methyl-1H-indazol-5-amine** for LC-MS analysis.

Materials:

- **6-methyl-1H-indazol-5-amine** reference standard
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic Acid (LC-MS grade)
- 2 mL LC-MS sample vials with septa[\[8\]](#)

- 0.22 µm syringe filters

#### Procedure:

- Stock Solution Preparation: Accurately weigh and dissolve the **6-methyl-1H-indazol-5-amine** reference standard in methanol to prepare a 1 mg/mL stock solution.
- Working Solution Preparation: Serially dilute the stock solution with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to create working solutions and calibration standards. For a typical analysis, a concentration of 1-10 µg/mL is a good starting point.[\[1\]](#)[\[8\]](#)
- Sample Filtration: If any particulates are visible in the final solution, filter it through a 0.22 µm syringe filter before transferring it to an LC-MS vial. This prevents blockages in the LC system.[\[8\]](#)
- Blank Samples: Prepare blank samples using the same solvent as the sample to run before and after the sample set. This helps to clean the column and check for carry-over.[\[8\]](#)

## 2. Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This method outlines the parameters for separating and detecting the analyte using a standard reversed-phase LC system coupled to a high-resolution mass spectrometer with an electrospray ionization (ESI) source.[\[1\]](#)[\[2\]](#)

#### Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

#### LC Parameters:

- Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid

- Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
- Flow Rate: 0.3 mL/min
- Injection Volume: 5  $\mu$ L
- Column Temperature: 40  $^{\circ}$ C

#### MS Parameters (Positive ESI Mode):

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Capillary Voltage: 3.5 kV
- Source Temperature: 120  $^{\circ}$ C
- Desolvation Temperature: 350  $^{\circ}$ C
- Cone Gas Flow: 50 L/hr
- Desolvation Gas Flow: 600 L/hr
- Mass Range: 50-500 m/z
- Acquisition Mode: Full scan for qualitative analysis; Targeted MS/MS or MRM for quantitative analysis.[9]

## Data Presentation & Results

### High-Resolution Mass Spectrometry Data

The primary ion expected in positive ESI mode is the protonated molecule  $[M+H]^+$ .

Parameter	Value
Molecular Formula	C <sub>8</sub> H <sub>9</sub> N <sub>3</sub>
Adduct	[M+H] <sup>+</sup>
Theoretical m/z	148.0875
Observed m/z (Example)	148.0872
Mass Error (Example)	-2.0 ppm

### Predicted Mass Fragmentation

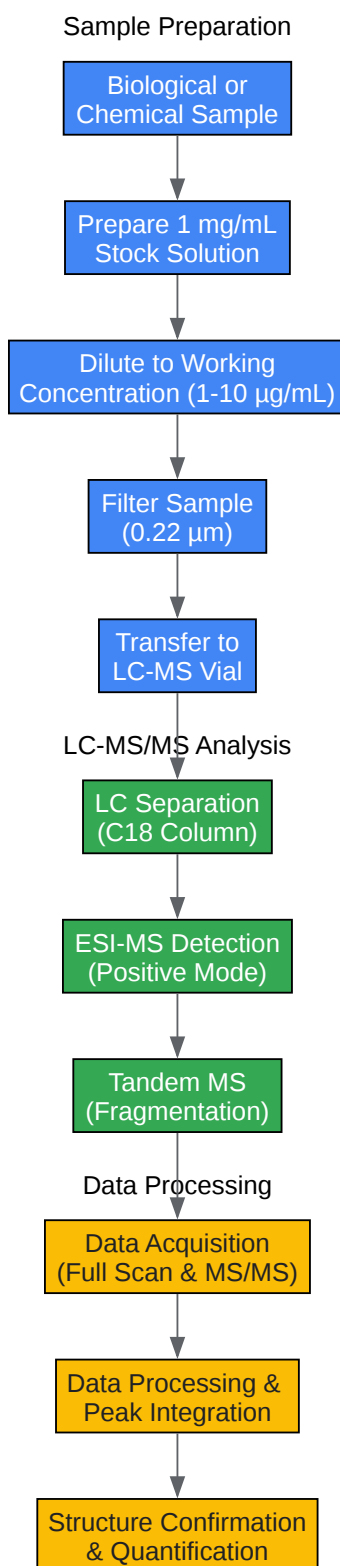
Fragmentation of the molecular ion provides structural information. The stable aromatic indazole ring is expected to result in a strong molecular ion peak.<sup>[10]</sup> Fragmentation in amines is often dominated by alpha-cleavage, which is the cleavage of a C-C bond adjacent to the nitrogen atom.<sup>[10][11]</sup>

Predicted Fragment Ion (m/z)	Proposed Structure / Neutral Loss	Notes
148.0875	[M+H] <sup>+</sup>	Protonated molecular ion. Expected to be a prominent peak.
133.0640	[M+H - NH <sub>3</sub> ] <sup>+</sup>	Loss of ammonia from the protonated amine.
132.0558	[M+H - CH <sub>4</sub> ] <sup>+</sup>	Loss of a methyl radical followed by hydrogen loss, or rearrangement.
118.0660	[M+H - H <sub>2</sub> CNH] <sup>+</sup>	Loss of a methanimine radical, a common pathway for primary amines.
91.0548	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup>	Tropylium ion, a common fragment in compounds with a toluene-like moiety.

## Visualizations

### Experimental and Analytical Workflow

The overall process from sample receipt to final data analysis follows a structured workflow to ensure data quality and reproducibility.

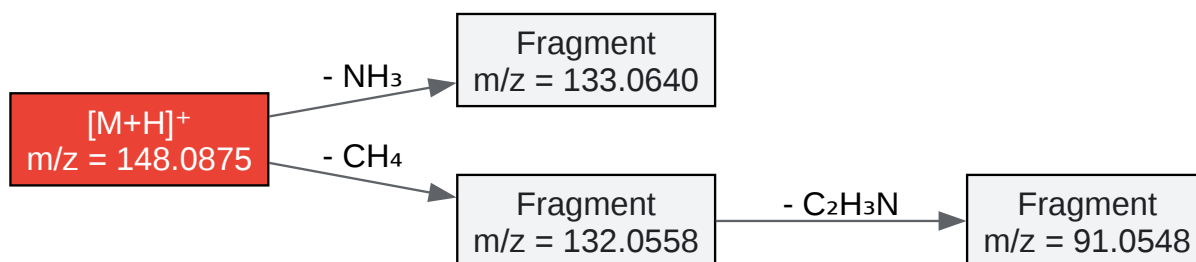


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Caption: General workflow for the LC-MS analysis of **6-methyl-1H-indazol-5-amine**.

## Predicted Fragmentation Pathway

The fragmentation of **6-methyl-1H-indazol-5-amine** under ESI-MS/MS conditions can be predicted based on its chemical structure.



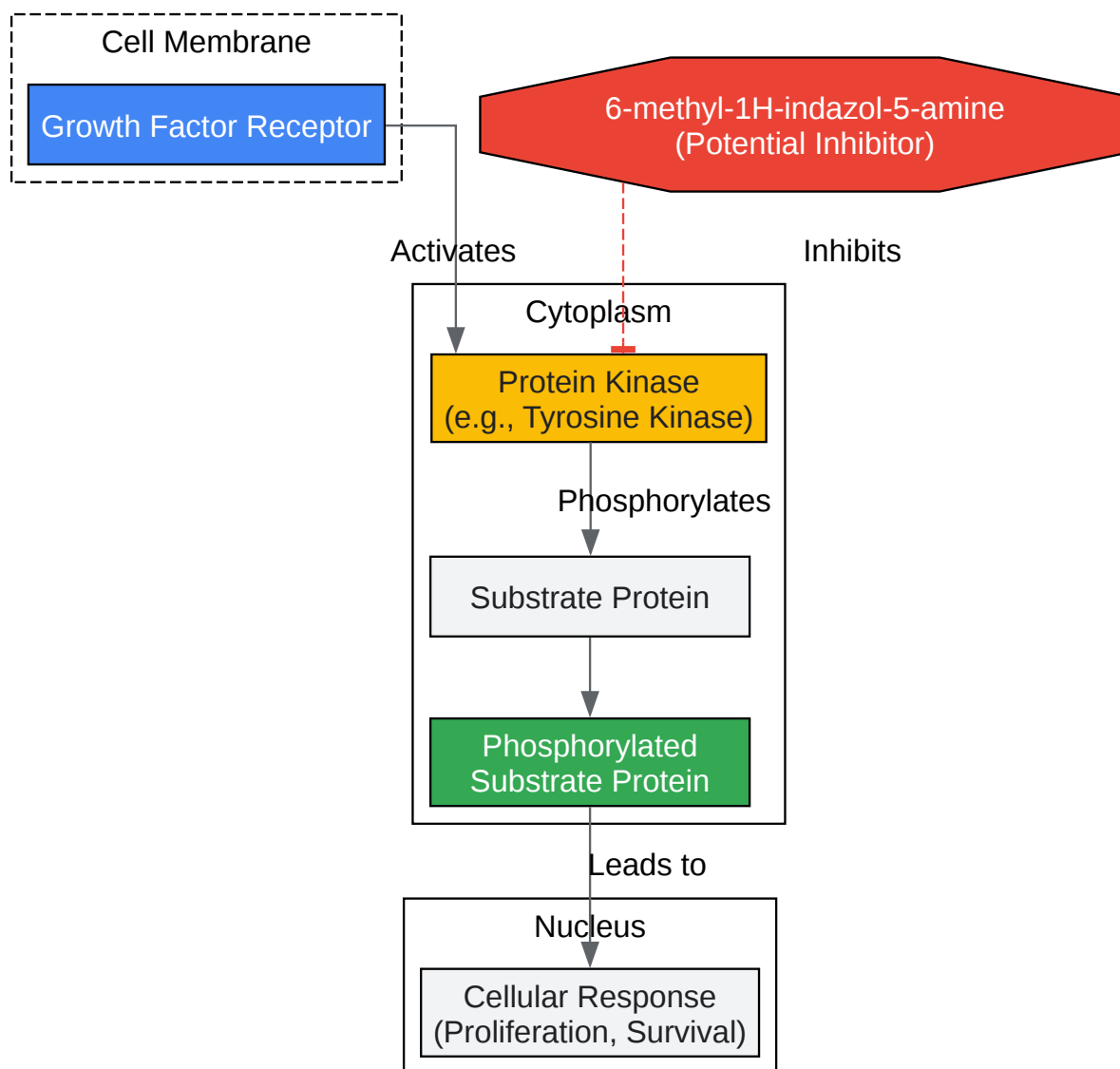
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Caption: Predicted major fragmentation pathway for protonated **6-methyl-1H-indazol-5-amine**.

Potential Biological Target: Kinase Signaling Pathway

Indazole derivatives are frequently investigated as inhibitors of protein kinases, which play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, and differentiation.





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Caption: Simplified kinase signaling pathway potentially targeted by indazole-based inhibitors.

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